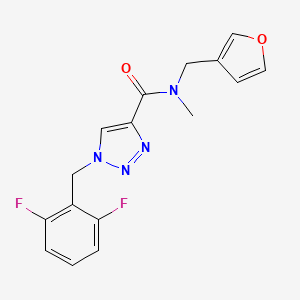![molecular formula C19H19N3O4 B5501314 2-(4-methoxyphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5501314.png)
2-(4-methoxyphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to "2-(4-methoxyphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide" involves multi-step chemical reactions starting from basic aromatic compounds or acids, converting them into esters, hydrazides, and finally to the desired oxadiazole derivatives through cyclization reactions (Rehman et al., 2013). These reactions are facilitated by reagents like DMF and NaH, under mild conditions to achieve good yields.
Molecular Structure Analysis
The molecular structure of compounds within this class often includes an oxadiazole ring attached to different aryl or alkyl groups, influencing their chemical behavior and interaction with biological targets. The structure of these compounds is characterized using techniques like NMR, IR, and mass spectrometry, which confirm the presence of the oxadiazole ring and other substituents (Wang et al., 2005).
Chemical Reactions and Properties
The oxadiazole ring in these compounds participates in various chemical reactions, including nucleophilic substitutions and conjugation with other functional groups. This reactivity is utilized in the synthesis of derivatives with potential biological activities. The presence of substituents like methoxy and acetamide groups further influences the chemical properties, such as acidity/basicity and reactivity towards electrophiles and nucleophiles.
Physical Properties Analysis
The physical properties, such as melting point, solubility, and crystallinity, of these compounds are influenced by the nature and position of substituents on the oxadiazole ring and the phenyl groups. These properties are critical for the compound's behavior in biological systems and its formulation for potential applications (Camerman et al., 2005).
Aplicaciones Científicas De Investigación
Chemotherapeutic Applications
Derivatives of the compound have been synthesized and evaluated for their cytotoxic and antimicrobial activities. A study by Kaya et al. (2017) focused on the design and synthesis of new 1,3,4-oxadiazole – benzothiazole and hydrazone derivatives as promising chemotherapeutic agents. These derivatives were evaluated for in vitro antimicrobial activity against various gram-positive and gram-negative bacteria and fungi. Among these, certain compounds exhibited significant inhibitory activity against human tumor cell lines, indicating their potential as chemotherapeutic agents (Kaya et al., 2017).
Antimicrobial Activity
The antimicrobial potential of these compounds, particularly against gram-negative bacteria, was found to be higher compared to their efficacy against gram-positive bacteria. This differential activity underscores the chemical versatility and potential application of these compounds in developing targeted antimicrobial therapies (Kaya et al., 2017).
Other Research Applications
Additional research applications for derivatives of this compound include the study of their effects on specific proteins involved in cancer progression, such as the Collapsin response mediator protein 1 (CRMP 1) inhibitors, which are implicated in small lung cancer treatments. Such studies provide a foundation for developing new treatments targeting specific pathways involved in cancer proliferation (Panchal et al., 2020).
Propiedades
IUPAC Name |
2-(4-methoxyphenoxy)-N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-13-4-3-5-14(10-13)19-21-18(26-22-19)11-20-17(23)12-25-16-8-6-15(24-2)7-9-16/h3-10H,11-12H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XITTZTSTTRSGNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CNC(=O)COC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxyphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(methoxymethyl)-N-[3-(methylthio)propyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5501241.png)

![7-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5501274.png)
![methyl 2-{[(2-methoxyphenyl)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5501276.png)

![2-{[1-(4-chlorophenyl)cyclobutyl]carbonyl}-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5501284.png)
![1-(3-chlorophenyl)-3-{[2-(1-cyclohexen-1-yl)ethyl]amino}-2,5-pyrrolidinedione](/img/structure/B5501285.png)
![N-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-2-methoxyethanamine hydrochloride](/img/structure/B5501293.png)

![N-[(tert-butylamino)(4-methylphenyl)-lambda~4~-sulfanylidene]benzenesulfonamide](/img/structure/B5501309.png)
![N-{3-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-furamide](/img/structure/B5501322.png)
![5-[4-(dimethylamino)phenyl]-4-(2,5-dimethylbenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5501336.png)
![N-{3-[(4-fluorobenzyl)oxy]benzyl}-2-(4-morpholinyl)ethanamine dihydrochloride](/img/structure/B5501344.png)
![2-(4-bromophenoxy)-N'-[(5-methyl-2-furyl)methylene]propanohydrazide](/img/structure/B5501349.png)